molecular formula C12H12N4O8 B14537857 N~2~-Acetyl-N-(2,4-dinitrophenyl)-L-alpha-asparagine CAS No. 61980-01-6

N~2~-Acetyl-N-(2,4-dinitrophenyl)-L-alpha-asparagine

Cat. No.: B14537857
CAS No.: 61980-01-6
M. Wt: 340.25 g/mol
InChI Key: SLWPVAHBCHOXDX-VIFPVBQESA-N
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Description

N~2~-Acetyl-N-(2,4-dinitrophenyl)-L-alpha-asparagine: is a synthetic compound characterized by its unique chemical structure It contains an acetyl group, a dinitrophenyl group, and an asparagine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Acetyl-N-(2,4-dinitrophenyl)-L-alpha-asparagine typically involves the following steps:

    Nitration: The addition of nitro groups to the phenyl ring.

    Coupling Reaction: The final step involves coupling the acetylated asparagine with the dinitrophenyl group.

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N2-Acetyl-N-(2,4-dinitrophenyl)-L-alpha-asparagine may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-Acetyl-N-(2,4-dinitrophenyl)-L-alpha-asparagine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N~2~-Acetyl-N-(2,4-dinitrophenyl)-L-alpha-asparagine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-Acetyl-N-(2,4-dinitrophenyl)-L-alpha-asparagine involves its interaction with specific molecular targets. The acetyl and dinitrophenyl groups can interact with proteins and enzymes, affecting their activity and function. The pathways involved may include enzyme inhibition or activation, protein binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-Acetyl-N-(2,4-dinitrophenyl)-L-lysine
  • N~2~-Acetyl-N-(2,4-dinitrophenyl)-L-glutamine

Uniqueness

N~2~-Acetyl-N-(2,4-dinitrophenyl)-L-alpha-asparagine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological molecules.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in diverse areas.

Properties

CAS No.

61980-01-6

Molecular Formula

C12H12N4O8

Molecular Weight

340.25 g/mol

IUPAC Name

(3S)-3-acetamido-4-(2,4-dinitroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C12H12N4O8/c1-6(17)13-9(5-11(18)19)12(20)14-8-3-2-7(15(21)22)4-10(8)16(23)24/h2-4,9H,5H2,1H3,(H,13,17)(H,14,20)(H,18,19)/t9-/m0/s1

InChI Key

SLWPVAHBCHOXDX-VIFPVBQESA-N

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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